molecular formula C23H27NO5S B12189167 (4E)-4-{hydroxy[4-(2-methylpropoxy)phenyl]methylidene}-1-(3-methoxypropyl)-5-(thiophen-2-yl)pyrrolidine-2,3-dione

(4E)-4-{hydroxy[4-(2-methylpropoxy)phenyl]methylidene}-1-(3-methoxypropyl)-5-(thiophen-2-yl)pyrrolidine-2,3-dione

Cat. No.: B12189167
M. Wt: 429.5 g/mol
InChI Key: ZWZOEOKNNDWABU-XUTLUUPISA-N
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Description

3-hydroxy-1-(3-methoxypropyl)-4-[4-(2-methylpropoxy)benzoyl]-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups, including hydroxyl, methoxypropyl, benzoyl, and thiophene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-1-(3-methoxypropyl)-4-[4-(2-methylpropoxy)benzoyl]-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. A typical synthetic route may include:

    Formation of the Pyrrol-2-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrol-2-one core.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.

    Attachment of the Methoxypropyl Group: This step involves the alkylation of the hydroxyl group with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate.

    Benzoylation: The benzoyl group is introduced through a Friedel-Crafts acylation reaction using 4-(2-methylpropoxy)benzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Thiophene Substitution: The thiophene ring is introduced via a substitution reaction using thiophene and a suitable electrophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-1-(3-methoxypropyl)-4-[4-(2-methylpropoxy)benzoyl]-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The carbonyl groups in the benzoyl and pyrrol-2-one moieties can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxypropyl and thiophene groups can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, pyridinium chlorochromate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, thiophene, Lewis acids.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted pyrrol-2-one derivatives.

Scientific Research Applications

3-hydroxy-1-(3-methoxypropyl)-4-[4-(2-methylpropoxy)benzoyl]-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique structure of this compound makes it a potential candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: This compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for organic chemists.

Mechanism of Action

The mechanism of action of 3-hydroxy-1-(3-methoxypropyl)-4-[4-(2-methylpropoxy)benzoyl]-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3-hydroxy-1-(3-methoxypropyl)-4-[4-(2-methylpropoxy)benzoyl]-5-(phenyl)-2,5-dihydro-1H-pyrrol-2-one: Similar structure but with a phenyl group instead of a thiophene group.

    3-hydroxy-1-(3-methoxypropyl)-4-[4-(2-methylpropoxy)benzoyl]-5-(furan-2-yl)-2,5-dihydro-1H-pyrrol-2-one: Similar structure but with a furan group instead of a thiophene group.

Uniqueness

The presence of the thiophene group in 3-hydroxy-1-(3-methoxypropyl)-4-[4-(2-methylpropoxy)benzoyl]-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one imparts unique electronic properties, making it distinct from its analogs with phenyl or furan groups. This uniqueness can be leveraged in applications requiring specific electronic or optical characteristics.

Properties

Molecular Formula

C23H27NO5S

Molecular Weight

429.5 g/mol

IUPAC Name

(4E)-4-[hydroxy-[4-(2-methylpropoxy)phenyl]methylidene]-1-(3-methoxypropyl)-5-thiophen-2-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C23H27NO5S/c1-15(2)14-29-17-9-7-16(8-10-17)21(25)19-20(18-6-4-13-30-18)24(11-5-12-28-3)23(27)22(19)26/h4,6-10,13,15,20,25H,5,11-12,14H2,1-3H3/b21-19+

InChI Key

ZWZOEOKNNDWABU-XUTLUUPISA-N

Isomeric SMILES

CC(C)COC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCOC)C3=CC=CS3)/O

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCOC)C3=CC=CS3)O

Origin of Product

United States

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